5-Hydroxythienilic acid

Übersicht

Beschreibung

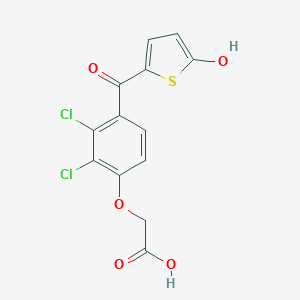

5-Hydroxythienilic acid is a chemical compound with the molecular formula C₁₀H₇Cl₂O₄S It is known for its unique structure, which includes a thienyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxythienilic acid typically involves the following steps:

Formation of the Thienyl Group: The thienyl group is introduced through a series of reactions involving thiophene derivatives.

Acylation: The final step involves acylation to form the complete structure of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxythienilic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The thienyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Catalysts: Catalysts such as palladium on carbon are often used to facilitate reactions.

Major Products Formed

The major products formed from these reactions include various thienyl derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Hydroxythienilic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Hydroxythienilic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and thienyl group play crucial roles in its reactivity and interactions. The compound may act on enzymes, receptors, or other biological molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Hydroxyindoleacetic acid: A metabolite of serotonin with similar structural features.

5-Hydroxytryptophan: A precursor to serotonin with a hydroxyl group and an indole ring.

Uniqueness

5-Hydroxythienilic acid is unique due to its specific combination of a thienyl group and a hydroxyl group, which imparts distinct chemical and biological properties

Biologische Aktivität

5-Hydroxythienilic acid (5-OH-TA) is a significant metabolite derived from tienilic acid, a compound known for its therapeutic applications, particularly as a diuretic and antihypertensive agent. This article reviews the biological activities of this compound, focusing on its metabolic pathways, pharmacological effects, and potential toxicological implications.

Chemical Structure and Metabolism

This compound is characterized by the hydroxylation of the thiophene ring at the 5-position. This modification significantly influences its biological properties. The metabolism of tienilic acid involves cytochrome P450 enzymes, particularly P450 2C9, which catalyze the formation of 5-OH-TA through oxidative processes. This reaction pathway is crucial as it leads to the generation of reactive metabolites that can interact with biological macromolecules, potentially resulting in adverse effects.

Metabolic Pathway Overview

| Compound | Enzyme | Metabolite |

|---|---|---|

| Tienilic Acid | P450 2C9 | This compound (5-OH-TA) |

| Tienilic Acid | P450 2C9 | Reactive Metabolites |

Pharmacological Effects

-

Diuretic Activity :

- Tienilic acid and its metabolites, including 5-OH-TA, exhibit diuretic effects by promoting renal excretion of sodium and water. This property is beneficial in treating conditions like hypertension and edema.

-

Antihypertensive Effects :

- The compound has been shown to lower blood pressure in animal models, contributing to its therapeutic use in managing hypertension.

- Neurotoxicity :

Toxicological Implications

The conversion of tienilic acid to this compound raises concerns regarding its safety due to the formation of reactive intermediates that can lead to cellular damage. Studies have demonstrated that these metabolites can activate stress response pathways in cells, potentially leading to immune-mediated liver injury .

Case Studies

- A study investigating the metabolic fate of tienilic acid highlighted that up to 50% of the administered dose is excreted as this compound in urine, emphasizing its significance as a primary metabolite .

- Another investigation into the immune responses triggered by tienilic acid revealed changes in gene expression associated with cellular stress responses, suggesting that exposure to this compound could initiate adverse immune reactions .

Eigenschaften

IUPAC Name |

2-[2,3-dichloro-4-(5-hydroxythiophene-2-carbonyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O5S/c14-11-6(13(19)8-3-4-10(18)21-8)1-2-7(12(11)15)20-5-9(16)17/h1-4,18H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHMKGJXNGKCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)C2=CC=C(S2)O)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238336 | |

| Record name | 5-Hydroxythienilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90966-18-0 | |

| Record name | 5-Hydroxythienilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090966180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxythienilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.